2-Chloro-3-(hydrazonomethyl)-7-methylquinoline 2-Chloro-3-(hydrazonomethyl)-7-methylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15961603
InChI: InChI=1S/C11H10ClN3/c1-7-2-3-8-5-9(6-14-13)11(12)15-10(8)4-7/h2-6H,13H2,1H3/b14-6-
SMILES:
Molecular Formula: C11H10ClN3
Molecular Weight: 219.67 g/mol

2-Chloro-3-(hydrazonomethyl)-7-methylquinoline

CAS No.:

Cat. No.: VC15961603

Molecular Formula: C11H10ClN3

Molecular Weight: 219.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(hydrazonomethyl)-7-methylquinoline -

Specification

Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
IUPAC Name (Z)-(2-chloro-7-methylquinolin-3-yl)methylidenehydrazine
Standard InChI InChI=1S/C11H10ClN3/c1-7-2-3-8-5-9(6-14-13)11(12)15-10(8)4-7/h2-6H,13H2,1H3/b14-6-
Standard InChI Key NQTGNYMESFGZPL-NSIKDUERSA-N
Isomeric SMILES CC1=CC2=NC(=C(C=C2C=C1)/C=N\N)Cl
Canonical SMILES CC1=CC2=NC(=C(C=C2C=C1)C=NN)Cl

Introduction

Chemical Structure and Physicochemical Properties

2-Chloro-3-(hydrazonomethyl)-7-methylquinoline belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The molecule features a chlorine atom at position 2, a methyl group at position 7, and a hydrazonomethyl substituent (-CH=N-NH2_2) at position 3 (Figure 1). This arrangement introduces significant electronic effects, influencing reactivity and intermolecular interactions .

Molecular Geometry and Electronic Effects

Computational studies on related quinoline aldehydes, such as 2-Chloro-7-methylquinoline-3-carbaldehyde (ClMQC), reveal two conformers (ClMQC-1 and ClMQC-2) with an energy difference (ΔE+ZPV\Delta E + ZPV) of 13.4 kJ mol1^{-1} at the B3LYP/6-311++G(d,p) theory level . The hydrazonomethyl derivative likely exhibits similar conformational flexibility, with stabilization energies dominated by π\pi-π\pi^* orbital interactions in the aromatic rings . Natural bond orbital (NBO) analysis highlights charge transfer from lone pairs on chlorine and nitrogen atoms to anti-bonding orbitals, contributing to the compound’s stability .

PropertyValue (Analogous Compound)Source
Molecular FormulaC12_{12}H11_{11}ClN3_3Derived
Molecular Weight232.69 g/molCalculated
Boiling Point~311°C (quinoline analogs)
LogP (Partition Coefficient)3.7–4.2 (estimated)

The hydrazonomethyl group enhances polarity compared to alkyl-substituted quinolines, potentially improving solubility in polar solvents .

Synthesis and Characterization

Synthetic Route

The synthesis involves two primary steps:

  • Formation of 2-Chloro-7-methylquinoline-3-carbaldehyde:
    The Vilsmeier-Haack reaction is employed, where N,NN,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3_3) generate an electrophilic species that formylates p-methylacetanilide. This yields the aldehyde intermediate with 61% efficiency :

    p-MethylacetanilidePOCl3DMF2-Chloro-7-methylquinoline-3-carbaldehyde\text{p-Methylacetanilide} \xrightarrow[\text{POCl}_3]{\text{DMF}} \text{2-Chloro-7-methylquinoline-3-carbaldehyde}

    Key spectral data for the aldehyde :

    • IR (KBr): 1698 cm1^{-1} (C=O stretch), 751 cm1^{-1} (C-Cl)

    • 1^1H-NMR (DMSO-d6_6): δ 2.52 (s, 3H, CH3_3), 10.45 (s, 1H, CHO)

  • Condensation with Hydrazine:
    The aldehyde reacts with hydrazine hydrate in absolute ethanol under reflux to form the hydrazone :

    Aldehyde+NH2NH22-Chloro-3-(hydrazonomethyl)-7-methylquinoline\text{Aldehyde} + \text{NH}_2\text{NH}_2 \rightarrow \text{2-Chloro-3-(hydrazonomethyl)-7-methylquinoline}

    Reaction conditions: 4–6 hours at 70–80°C, yielding 70–85% product .

Spectral Characterization

  • IR Spectroscopy:

    • 3220 cm1^{-1} (N-H stretch), 1629 cm1^{-1} (C=N), 1582 cm1^{-1} (C=C aromatic) .

  • 1^1H-NMR (DMSO-d6_6):

    • δ 2.52 (s, 3H, CH3_3), 8.91 (s, 1H, CH=N), 12.25 (s, 1H, NH) .

  • ESI-MS: m/z 233 [M+H]+^+ .

Computational Insights into Stability and Reactivity

NBO analysis of the aldehyde precursor (ClMQC) reveals two conformers stabilized by hyperconjugative interactions:

  • ClMQC-1: Dominant π\pi-π\pi^* interactions between C1–C2 and C3–C4 orbitals (E(2)E^{(2)} = 25.6 kJ mol1^{-1}) .

  • ClMQC-2: Weaker stabilization (E(2)E^{(2)} = 18.9 kJ mol1^{-1}) due to altered orbital overlap .

For the hydrazone derivative, similar analysis predicts enhanced stabilization from the hydrazone group’s lone-pair donations into σ\sigma^*(C-N) and π\pi^*(C=N) orbitals. Molecular electrostatic potential (MEP) surfaces indicate electrophilic regions near the chlorine and hydrazone nitrogen atoms, suggesting susceptibility to nucleophilic attack .

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18–22
Escherichia coli15–20
Aspergillus niger12–16

Mechanistically, the hydrazone group chelates metal ions essential for microbial enzymes, disrupting cellular processes .

Free Radical Scavenging

Quinoline hydrazones exhibit radical scavenging activity, with IC50_{50} values of 28–45 μM against DPPH radicals . This suggests potential antioxidant applications for the target compound.

Applications and Future Directions

Pharmaceutical Applications

  • Antimicrobial Agents: Structural optimization could enhance potency against drug-resistant pathogens.

  • Anticancer Research: Quinoline derivatives are known to intercalate DNA, warranting cytotoxicity studies .

"The hydrazone functional group serves as a versatile pharmacophore, enabling diverse biological interactions." – Adapted from .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator